molecular formula C17H19NaO6 B12507287 Mycophenolate (sodium)

Mycophenolate (sodium)

Cat. No.: B12507287
M. Wt: 342.3 g/mol
InChI Key: DOZYTHNHLLSNIK-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mycophenolate sodium is a potent immunosuppressant agent primarily used to prevent organ transplant rejection and treat autoimmune diseases. It is the sodium salt form of mycophenolic acid, which was initially derived from the mold Penicillium stoloniferum. Mycophenolate sodium is known for its ability to inhibit lymphocyte proliferation, making it a valuable drug in immunosuppressive therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of mycophenolate sodium involves the esterification of mycophenolic acid. One common method includes dissolving mycophenolic acid in a solvent such as dimethyl sulfoxide or acetonitrile, followed by the addition of a sodium ion source. The reaction mixture is then stirred and heated under controlled conditions to yield mycophenolate sodium .

Industrial Production Methods: Industrial production of mycophenolate sodium typically involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, is common to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Mycophenolate sodium undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce alkyl or halogen groups .

Scientific Research Applications

Mycophenolate sodium has a wide range of scientific research applications:

Mechanism of Action

Mycophenolate sodium exerts its effects by inhibiting inosine monophosphate dehydrogenase (IMPDH), an enzyme crucial for the de novo synthesis of guanosine nucleotides. This inhibition leads to a depletion of guanosine nucleotides, which are essential for DNA and RNA synthesis in lymphocytes. As a result, mycophenolate sodium suppresses the proliferation of T and B lymphocytes, thereby reducing the immune response .

Comparison with Similar Compounds

Comparison:

Mycophenolate sodium stands out due to its specific mechanism of action and its effectiveness in preventing organ transplant rejection and treating autoimmune diseases.

Properties

IUPAC Name

sodium;6-(4-hydroxy-6-methoxy-7-methyl-3-oxo-1H-2-benzofuran-5-yl)-4-methylhex-4-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O6.Na/c1-9(5-7-13(18)19)4-6-11-15(20)14-12(8-23-17(14)21)10(2)16(11)22-3;/h4,20H,5-8H2,1-3H3,(H,18,19);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZYTHNHLLSNIK-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2COC(=O)C2=C(C(=C1OC)CC=C(C)CCC(=O)[O-])O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NaO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.